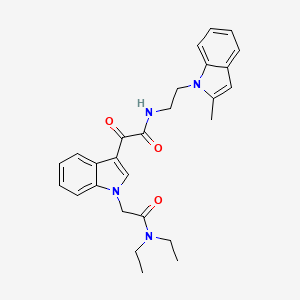

![molecular formula C18H12FN3O2S2 B2756394 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-82-5](/img/structure/B2756394.png)

2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

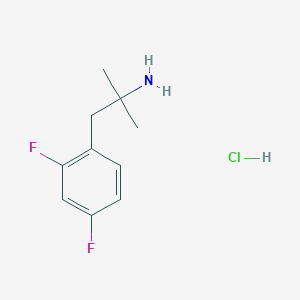

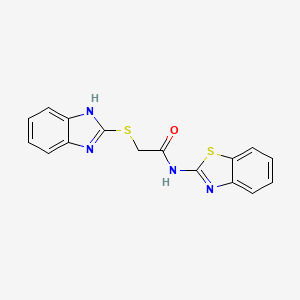

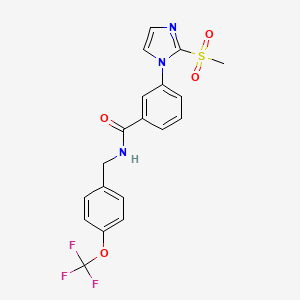

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are N-heterocyclic compounds and have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These compounds can be synthesized from commercially available substances in several steps . The exact synthesis process can vary depending on the specific compound and the desired properties.Molecular Structure Analysis

The molecular structure of these compounds typically includes a thiazolo[5,4-b]pyridine core, which can be substituted at various positions to create different derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include various types of condensation reactions, cyclization reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific structure and substituents. For example, they can exhibit different levels of solubility, stability, and reactivity .Scientific Research Applications

Phosphoinositide 3-Kinase Inhibitors

Thiazolo[5,4-b]pyridine derivatives, including “2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . These compounds show potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, a class of compounds that includes “2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, have been reported to exhibit high antioxidant activity .

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been reported to possess antimicrobial properties . This suggests that “2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” may have potential applications in the treatment of microbial infections.

Herbicidal Activity

Some thiazolo[4,5-b]pyridines have been identified as having herbicidal activity . This suggests that “2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” could potentially be used in the development of new herbicides.

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines have been reported to possess anti-inflammatory properties . This suggests that “2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” could potentially be used in the treatment of inflammatory conditions.

Antifungal Activity

Thiazolo[4,5-b]pyridines have also been reported to possess antifungal properties . This suggests that “2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” could potentially be used in the treatment of fungal infections.

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . The sulfonamide functionality of the compound is important for PI3Kα inhibitory activity . The compound’s core is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The inhibition of PI3K leads to a decrease in the PI3K/AKT/mTOR pathway activity. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting this pathway, the compound can potentially prevent the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s potent pi3k inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can potentially lead to the prevention of the growth and proliferation of cancer cells .

properties

IUPAC Name |

2-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2S2/c19-14-7-1-2-9-16(14)26(23,24)22-13-6-3-5-12(11-13)17-21-15-8-4-10-20-18(15)25-17/h1-11,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXKKUQVFGWIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2756319.png)

![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2756326.png)

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)

![9-(4-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756328.png)